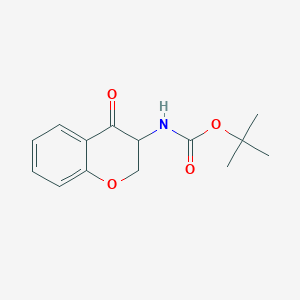

tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to a benzopyran ring system, which imparts unique chemical and biological properties.

Applications De Recherche Scientifique

tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

Target of Action

The primary targets of the compound “tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular context.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate typically involves the reaction of a benzopyran derivative with tert-butyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The benzopyran ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate: shares similarities with other benzopyran derivatives, such as flavonoids and coumarins.

Flavonoids: Known for their antioxidant properties and are widely studied for their health benefits.

Coumarins: Used in medicine for their anticoagulant properties.

Uniqueness

What sets this compound apart is its unique combination of a benzopyran ring with a tert-butyl carbamate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

Tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate, also known as a benzopyran derivative, has garnered attention due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₁₃H₁₅N₁O₃

- Molecular Weight : 263.29 g/mol

- CAS Number : 1159340-13-2

The compound acts primarily through the inhibition of key enzymes involved in inflammatory processes and oxidative stress. It has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.

1. Anti-inflammatory Activity

Research indicates that this compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo models. In a study involving cerulein-induced acute pancreatitis in rats, the compound decreased total oxidant activity and increased total antioxidant capacity, demonstrating its potential as an anti-inflammatory agent .

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound protects astrocytes from amyloid beta (Aβ)-induced toxicity. It showed a reduction in cell death and improved cell viability when co-treated with Aβ. The mechanism appears to involve the modulation of oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH) .

3. Antioxidant Properties

The compound exhibits antioxidant properties that contribute to its protective effects against oxidative stress. By scavenging free radicals and reducing lipid peroxidation, it helps maintain cellular integrity under oxidative conditions .

Case Study 1: Acute Pancreatitis Model

In a controlled study using a rat model of acute pancreatitis, administration of this compound resulted in:

- Decreased serum levels of inflammatory markers (TNF-α, IL-6).

- Improved histological scores of pancreatic tissue.

This study highlights the compound's potential for therapeutic use in inflammatory diseases.

Case Study 2: Neuroprotection Against Aβ Toxicity

A study assessed the neuroprotective effects of the compound against Aβ-induced toxicity in astrocytes:

- Cell viability assays showed significant protection at concentrations above 100 μM.

- The compound reduced oxidative stress indicators significantly compared to control groups.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-(4-oxo-2,3-dihydrochromen-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10H,8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNJOENKUFVNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.